molecular formula C20H19Br2N7O B11562396 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11562396
M. Wt: 533.2 g/mol
InChI Key: CJTXWABBESKCFY-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of bromophenyl and morpholine groups in the structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:

    Formation of the triazine core: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of bromophenyl groups: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed to introduce bromophenyl groups.

    Formation of hydrazone linkage: The hydrazone linkage can be formed by reacting the triazine derivative with hydrazine and subsequently with an aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography are common practices to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazine ring or the bromophenyl groups, resulting in dehalogenation or ring opening.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazine ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can be used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity, due to the presence of bromophenyl and morpholine groups, makes it a candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of triazine compounds are explored for their therapeutic potential. This compound could be investigated for its ability to interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, triazine derivatives are used as intermediates in the production of dyes, agrochemicals, and polymers. The compound’s stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl groups may facilitate binding to hydrophobic pockets, while the triazine ring can participate in hydrogen bonding or π-π interactions. The hydrazone linkage may also play a role in the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
  • **N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE

Uniqueness

The uniqueness of N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific substitution pattern and the presence of both bromophenyl and morpholine groups. These structural features may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H19Br2N7O

Molecular Weight

533.2 g/mol

IUPAC Name

4-N-(3-bromophenyl)-2-N-[(E)-(4-bromophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19Br2N7O/c21-15-6-4-14(5-7-15)13-23-28-19-25-18(24-17-3-1-2-16(22)12-17)26-20(27-19)29-8-10-30-11-9-29/h1-7,12-13H,8-11H2,(H2,24,25,26,27,28)/b23-13+

InChI Key

CJTXWABBESKCFY-YDZHTSKRSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Br)NC4=CC(=CC=C4)Br

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)NC4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.